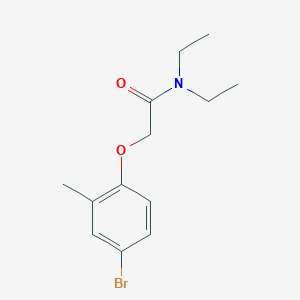
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of pyrrolidine with formaldehyde and dimethylamine to form the dimethylaminomethyl group. This intermediate can then be reacted with ethylene oxide to introduce the ethanol group. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dimethylaminomethyl group can enhance binding affinity through electrostatic interactions, while the ethanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol include:
Pyrrolidine: A simpler structure without the dimethylaminomethyl and ethanol groups.
Prolinol: Contains a hydroxyl group similar to the ethanol group but lacks the dimethylaminomethyl group.
Pyrrolidine-2-one: Features a carbonyl group instead of the ethanol group.
Pyrrolidine-2,5-diones: Contains two carbonyl groups, making it more rigid compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propiedades
IUPAC Name |
2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVTVTFBWSSNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Iodophenoxy)ethyl]dimethylamine](/img/structure/B7859612.png)










